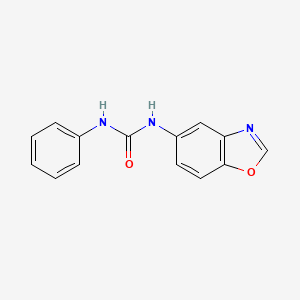

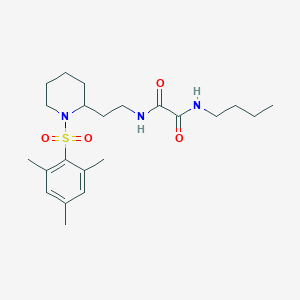

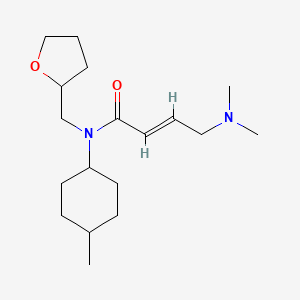

N-(1,3-benzoxazol-5-yl)-N'-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoxazoles are a class of compounds that contain a benzene-fused oxazole ring . They are known for their diverse biological activities and are used in the synthesis of various pharmaceutical agents .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the cyclization of 2-aminophenols and carboxylic acids . The specific synthesis process for “N-(1,3-benzoxazol-5-yl)-N’-phenylurea” is not available in the literature I have access to.Molecular Structure Analysis

While the specific structure of “N-(1,3-benzoxazol-5-yl)-N’-phenylurea” is not available, benzoxazoles typically consist of a benzene ring fused to an oxazole ring .Chemical Reactions Analysis

Benzoxazoles can undergo various chemical reactions, including substitutions and additions . The specific reactions of “N-(1,3-benzoxazol-5-yl)-N’-phenylurea” are not documented in the sources I have access to.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure . Without more information on “N-(1,3-benzoxazol-5-yl)-N’-phenylurea”, I can’t provide a detailed analysis.Scientific Research Applications

Synthesis and Photophysical Properties

- Fluorescent Derivatives Synthesis: Novel fluorescent derivatives of benzoxazoles, including those related to N-(1,3-benzoxazol-5-yl)-N'-phenylurea, have been synthesized. These compounds exhibit interesting absorption-emission properties due to excited state intra-molecular proton transfer pathways (Padalkar et al., 2011).

Photophysical Studies

- Solvatochromic Probes: Certain benzoxazole derivatives, including this compound analogs, have been studied for their solvatochromic properties, which are important in biophysical research (Guzow et al., 2013).

Anticancer Research

- Anticancer Agent Design: Benzoxazole derivatives have been designed and synthesized with potential anticancer properties. These compounds show promising biological activities, including against cancer cells (Fathima et al., 2022).

Cytokinin-like Activity

- Agricultural Applications: Some N-phenylurea derivatives, related to this compound, have been found to exhibit cytokinin-like activity, which is significant in plant growth and development (Ricci et al., 2001).

Antimicrobial and Antiprotozoal Activities

- Antimicrobial and Antiprotozoal Agents: New benzoxazole derivatives have shown promising antiprotozoal and antimicrobial activities, highlighting their potential in addressing various infectious diseases (Abdelgawad et al., 2021).

Material Science

- Organic Light-Emitting Diodes (OLEDs): Benzoxazole derivatives have been used in the development of OLEDs, demonstrating the versatility of these compounds in material science (Ko et al., 2001).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(1,3-benzoxazol-5-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(16-10-4-2-1-3-5-10)17-11-6-7-13-12(8-11)15-9-19-13/h1-9H,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYSBHUSUMHEFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2631470.png)

![2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2631471.png)

![2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid](/img/structure/B2631478.png)

![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2631480.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2631481.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631489.png)